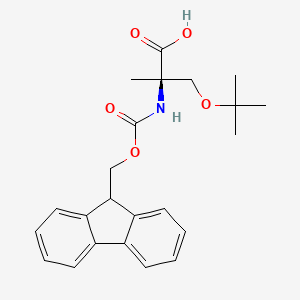

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

概要

説明

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity in various chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:

Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base like triethylamine.

Introduction of the tert-butoxy group: This step involves the use of tert-butyl alcohol and an appropriate acid catalyst to introduce the tert-butoxy group.

Formation of the final product: The protected amino acid is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

化学反応の分析

Types of Reactions

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Substitution: Acidic or basic conditions, along with appropriate nucleophiles, are used for substitution reactions.

Major Products

The major products formed from these reactions include peptides and modified amino acids, which can be further utilized in various biochemical and pharmaceutical applications.

科学的研究の応用

Overview:

The compound enhances the stability and bioavailability of peptide-based drugs, making it invaluable in pharmaceutical research. Its unique structural properties allow for the development of novel therapeutics targeting specific diseases.

Case Study:

A study demonstrated that incorporating (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into a peptide sequence significantly improved the pharmacokinetic profile of a neuropeptide analog, leading to increased efficacy in animal models of neurodegenerative diseases .

Bioconjugation

Overview:

The Fmoc protecting group facilitates selective reactions for bioconjugation applications. This property is crucial for attaching biomolecules to surfaces or other compounds, enabling targeted drug delivery systems.

Applications:

- Targeted Drug Delivery: By conjugating therapeutic agents to specific cell types, researchers can enhance drug efficacy while minimizing side effects.

- Diagnostic Applications: The compound can be used to label biomolecules for imaging and detection purposes in various assays.

Research in Neuroscience

Overview:

this compound is instrumental in synthesizing neuropeptides that play critical roles in neurological functions. Its application extends to developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Example Application:

Research utilizing this compound has led to the synthesis of neuropeptide analogs that exhibit neuroprotective properties, showing promise in preclinical trials .

Custom Synthesis Services

Overview:

Many contract research organizations leverage this compound to offer tailored synthesis solutions. This flexibility allows researchers in academia and industry to address specific needs efficiently.

Benefits:

- Customization: Enables the design of peptides with desired properties for specific applications.

- Collaboration: Facilitates partnerships between academic institutions and industry players for innovative research projects.

作用機序

The mechanism of action of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain. The tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity.

類似化合物との比較

Similar Compounds

®-Fmoc-2-amino-3-methyl-butanoic acid: Similar structure but lacks the tert-butoxy group, resulting in different reactivity and stability.

®-Fmoc-2-amino-3-tert-butyl-propionic acid: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its steric properties.

Uniqueness

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide a balance of protection and reactivity. This makes it particularly useful in peptide synthesis, where precise control over reaction conditions is crucial.

生物活性

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is an amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article reviews its properties, applications, and biological activity based on diverse sources.

This compound, with the chemical formula , is characterized by its fluorenylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in organic solvents. This property makes it advantageous for use in solid-phase peptide synthesis (SPPS) where the protection of amino groups is crucial for the successful assembly of peptides .

Applications in Peptide Synthesis

The compound is primarily utilized in SPPS, where it serves as a building block for synthesizing various peptides. The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. Its tert-butoxy group contributes to the compound's lipophilicity, which can influence the physicochemical properties of the resulting peptides .

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of compounds derived from similar structures. For instance, derivatives of this compound were evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance selectivity and potency against these cancer types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 1a | Melanoma (A375) | 0.13 | 11.3 |

| 1b | Prostate (DU 145) | 0.17 | 9.4 |

| 3id | Melanoma (B16-F1) | 0.12 | 11.3 |

The data indicates that certain derivatives exhibit significant growth inhibition in melanoma and prostate cancer cell lines compared to control fibroblast cells, suggesting a promising avenue for further development as anticancer agents .

The mechanism by which these compounds exert their effects involves inducing apoptosis in cancer cells. Cell cycle analysis has shown an increase in the percentage of cells undergoing apoptosis after treatment with specific derivatives of this compound, particularly those modified at the side chain .

Case Studies

Case Study: Peptide Synthesis Using this compound

In a recent study, researchers synthesized a series of peptides incorporating this compound to assess their biological activity. The peptides were evaluated for their ability to inhibit tumor growth in xenograft models of melanoma. The results demonstrated that specific sequences containing this amino acid exhibited significant antitumor activity, thereby validating its utility as a building block in therapeutic peptide design .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFKKLMQLSBQN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。